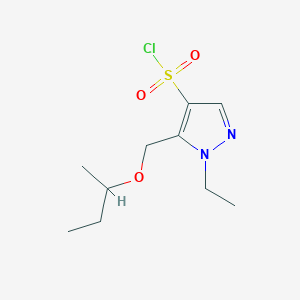

(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

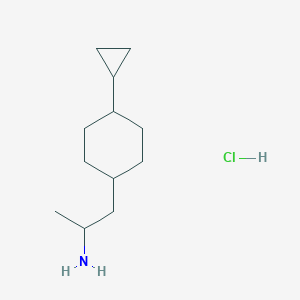

This compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also has a thioxothiazolidin ring, which is a sulfur-containing heterocycle . The presence of a fluorophenyl group indicates that a phenyl ring (a derivative of benzene) is attached to a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring and the thioxothiazolidin ring contribute to the three-dimensionality of the molecule . The fluorophenyl group is likely to influence the molecule’s reactivity and physical properties due to the electronegativity of the fluorine atom .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The furan ring is an aromatic heterocycle and can undergo electrophilic substitution reactions . The thioxothiazolidin ring, being a sulfur-containing heterocycle, may also participate in various reactions .Scientific Research Applications

Anticancer and Antiangiogenic Effects

- A study focused on thioxothiazolidin-4-one derivatives, closely related to the compound , demonstrated significant anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives reduced tumor volume, cell number, and increased the lifespan of mice with Ehrlich Ascites Tumors (EAT), suggesting potential as anticancer agents (Chandrappa et al., 2010).

Cytotoxicity and Induction of Apoptosis in Cancer Cells

- Another study investigated similar thiazolidinone derivatives for their cytotoxic effects and ability to induce apoptosis in human leukemia cells. It was found that these compounds exhibit anticancer activity in a dose-dependent manner, with specific derivatives showing potent effects on leukemia cell lines (Chandrappa et al., 2009).

Anti-inflammatory Activity

- Research on N-(3-chloro-4-flurophenyl)-2-thioxothiazolidin derivatives, which are structurally similar, revealed significant anti-inflammatory activity. Among the synthesized compounds, some showed notable effectiveness, suggesting their potential in anti-inflammatory therapies (Sunder & Maleraju, 2013).

Antitumor Agents Design

- A study on 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives, closely related to the target compound, highlighted their use in designing antitumor agents. One of the synthesized derivatives showed superior efficacy compared to standard drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

Synthesis of Chromophores and Their Properties

- Research on the synthesis of d-π-A type chromophores, which include structures related to the compound , focused on their photophysical properties. These studies are important for understanding intramolecular charge transfer characteristics and potential applications in areas like fluorescence and sensors (Jachak et al., 2021).

Trypanocidal and Anticancer Activity

- Compounds similar to the target compound were synthesized and evaluated for their trypanocidal and anticancer activities. Some of these compounds inhibited the growth of parasites and demonstrated significant selectivity indices, indicating their potential as therapeutic agents (Holota et al., 2019).

properties

IUPAC Name |

2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4S2/c1-11(2)9-15(19(24)25)22-18(23)17(28-20(22)27)10-12-7-8-16(26-12)13-5-3-4-6-14(13)21/h3-8,10-11,15H,9H2,1-2H3,(H,24,25)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQBOTMFWFHPJF-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3F)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)

![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)

![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)

![Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2625571.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2625573.png)

![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)